molecular formula C17H22N2O5 B10763456 (8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid

(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid

Cat. No.: B10763456
M. Wt: 334.4 g/mol
InChI Key: PBZRRADJWNBPNY-ZEDZUCNESA-N
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Description

(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid is a complex organic compound with a unique structure that combines a pyrroloindole core with a butenedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid typically involves multi-step organic reactions

    Construction of the Pyrroloindole Core: This step often involves the cyclization of a suitable precursor, such as a substituted indole, under acidic or basic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group at the 7-position can be introduced via selective oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).

    Attachment of the Butenedioic Acid Moiety: This can be achieved through esterification or amidation reactions, often using reagents like dicyclohexylcarbodiimide (DCC) and N,N’-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group or reduce double bonds using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyrroloindole core.

Common Reagents and Conditions

    Oxidation: m-CPBA, Jones reagent, PCC

    Reduction: LiAlH4, NaBH4

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a fully saturated compound.

Scientific Research Applications

Chemistry

In chemistry, (8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Research might focus on its effects on cellular pathways, its bioavailability, and its potential as a lead compound for new medications.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials.

Mechanism of Action

The mechanism of action of (8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid depends on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    (8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol: Lacks the butenedioic acid moiety.

    3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol: Lacks stereochemistry and butenedioic acid moiety.

    (8bS)-3,4,8b-trimethyl-1H-pyrrolo[2,3-b]indol-7-ol: Lacks the dihydro and butenedioic acid moiety.

Uniqueness

The presence of the butenedioic acid moiety in (8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid distinguishes it from similar compounds. This functional group can significantly alter the compound’s chemical reactivity and biological activity, making it unique in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

Properties

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid

InChI

InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/t12?,13-;/m0./s1

InChI Key

PBZRRADJWNBPNY-ZEDZUCNESA-N

Isomeric SMILES

C[C@@]12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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